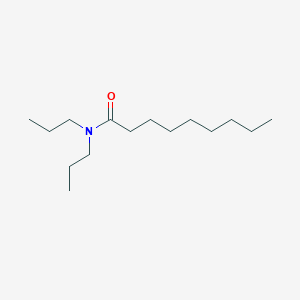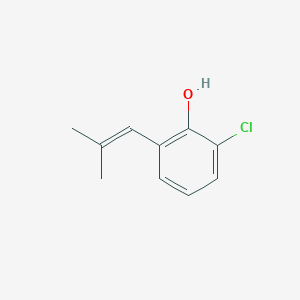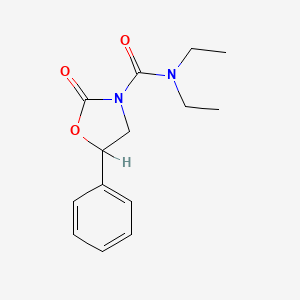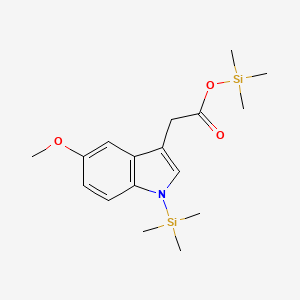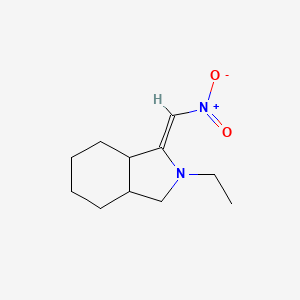![molecular formula C10H26Cl2N2 B14627117 Trimethyl-[4-(trimethylazaniumyl)butyl]azanium;dichloride CAS No. 56971-23-4](/img/structure/B14627117.png)
Trimethyl-[4-(trimethylazaniumyl)butyl]azanium;dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl-[4-(trimethylazaniumyl)butyl]azanium;dichloride is a chemical compound with the molecular formula C10H26Cl2N2. It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is often used in various scientific and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-[4-(trimethylazaniumyl)butyl]azanium;dichloride typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of N,N,N-trimethyl-1-butanamine with methyl chloride in the presence of a solvent such as acetonitrile. The reaction is usually carried out at room temperature and monitored until completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic reaction as the laboratory synthesis but is optimized for large-scale production.
化学反应分析
Types of Reactions
Trimethyl-[4-(trimethylazaniumyl)butyl]azanium;dichloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ions are replaced by other nucleophiles.
Oxidation and Reduction: Although less common, it can undergo redox reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents like water or ethanol.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium iodide would yield Trimethyl-[4-(trimethylazaniumyl)butyl]azanium;iodide.
科学研究应用
Chemistry
In chemistry, Trimethyl-[4-(trimethylazaniumyl)butyl]azanium;dichloride is used as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the rate of reaction.
Biology
In biological research, this compound is used to study ion transport mechanisms across cell membranes. Its quaternary ammonium structure makes it useful for probing the function of ion channels and transporters.
Medicine
In medicine, this compound is explored for its potential use in drug delivery systems. Its ability to interact with cell membranes can be harnessed to improve the delivery of therapeutic agents.
Industry
Industrially, this compound is used in the production of surfactants and disinfectants. Its antimicrobial properties make it effective in formulations for cleaning and sanitizing products.
作用机制
The mechanism of action of Trimethyl-[4-(trimethylazaniumyl)butyl]azanium;dichloride involves its interaction with cell membranes. The positively charged nitrogen atoms interact with the negatively charged components of the cell membrane, disrupting its structure and function. This can lead to increased permeability and eventual cell lysis. In biological systems, it can also inhibit the function of ion channels by blocking the passage of ions.
相似化合物的比较
Similar Compounds
- Trimethyl-[4-(trimethylazaniumyl)butyl]azanium;dibromide
- Hexamethonium
- Tetramethylammonium chloride
Uniqueness
Trimethyl-[4-(trimethylazaniumyl)butyl]azanium;dichloride is unique due to its specific structure, which provides a balance between hydrophilic and hydrophobic properties. This makes it particularly effective as a phase transfer catalyst and in disrupting cell membranes. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it versatile for various applications.
属性
CAS 编号 |
56971-23-4 |
|---|---|
分子式 |
C10H26Cl2N2 |
分子量 |
245.23 g/mol |
IUPAC 名称 |
trimethyl-[4-(trimethylazaniumyl)butyl]azanium;dichloride |
InChI |
InChI=1S/C10H26N2.2ClH/c1-11(2,3)9-7-8-10-12(4,5)6;;/h7-10H2,1-6H3;2*1H/q+2;;/p-2 |
InChI 键 |
ZLYVGWJOJMQRPD-UHFFFAOYSA-L |
规范 SMILES |
C[N+](C)(C)CCCC[N+](C)(C)C.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


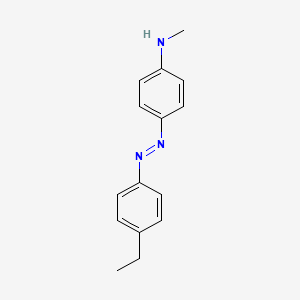
![1-[(Z)-(2-chlorophenyl)methylideneamino]-2-[(E)-(2-chlorophenyl)methylideneamino]guanidine](/img/structure/B14627045.png)
![1-[(Ethenyloxy)methyl]-2-iodobenzene](/img/structure/B14627064.png)
